molecular formula C9H14O B14466243 2-(Cyclohexylmethylidene)oxirane CAS No. 66202-68-4

2-(Cyclohexylmethylidene)oxirane

Katalognummer: B14466243
CAS-Nummer: 66202-68-4
Molekulargewicht: 138.21 g/mol
InChI-Schlüssel: BPBYNWADOKWOFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethylidene)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of cyclohexylmethylidene with a peracid, such as meta-chloroperoxybenzoic acid (MCPBA), under mild conditions. The reaction proceeds via the formation of an oxirane ring through the transfer of an oxygen atom from the peracid to the alkene.

Industrial Production Methods

On an industrial scale, the production of oxiranes, including this compound, often involves the catalytic oxidation of alkenes using air or oxygen. This process is efficient and can be carried out under controlled conditions to ensure high yields and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclohexylmethylidene)oxirane undergoes various chemical reactions, including:

    Ring-Opening Reactions: These reactions can be catalyzed by acids or bases, leading to the formation of diols or other functionalized compounds.

    Substitution Reactions: Nucleophiles can attack the less substituted carbon of the oxirane ring, resulting in the formation of substituted products.

    Oxidation and Reduction: The compound can be oxidized to form more complex structures or reduced to simpler ones.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Cyclohexylmethylidene)oxirane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and other materials

Wirkmechanismus

The mechanism of action of 2-(Cyclohexylmethylidene)oxirane involves the electrophilic nature of the oxirane ring. The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring-opening and the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Cyclohexylmethylidene)oxirane is unique due to the presence of the cyclohexylmethylidene group, which imparts distinct chemical properties and reactivity compared to simpler oxiranes. This makes it valuable for specific applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

66202-68-4

Molekularformel

C9H14O

Molekulargewicht

138.21 g/mol

IUPAC-Name

2-(cyclohexylmethylidene)oxirane

InChI

InChI=1S/C9H14O/c1-2-4-8(5-3-1)6-9-7-10-9/h6,8H,1-5,7H2

InChI-Schlüssel

BPBYNWADOKWOFU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C=C2CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.